molecular formula C22H18N6O4S B14989508 1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989508
M. Wt: 462.5 g/mol
InChI Key: UXXPPRCSIDLTRF-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a carboxamide group, a pyrimidinylsulfamoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring. The resulting pyridazine derivative is further reacted with 4-(pyrimidin-2-ylsulfamoyl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the substituents used.

Scientific Research Applications

1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-phenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
  • 1-(3-methylphenyl)-4-oxo-N-[4-(pyridin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidinylsulfamoyl group and the methylphenyl group can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C22H18N6O4S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C22H18N6O4S/c1-15-4-2-5-17(14-15)28-13-10-19(29)20(26-28)21(30)25-16-6-8-18(9-7-16)33(31,32)27-22-23-11-3-12-24-22/h2-14H,1H3,(H,25,30)(H,23,24,27)

InChI Key

UXXPPRCSIDLTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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